9-Dodecen-1-ol, (9Z)-
Overview
Description
“9-Dodecen-1-ol, (9Z)-” is a chemical compound with the molecular formula C12H24O . It is also known as (9Z)-Dodecen-1-ol . This compound is derived from 2-Decyn-1-ol, which is used in the synthesis of antitumor agents, isomers of Panaxytriol and Falcarinol . It is also used in the synthesis of aromatase inhibitors used in the treatment of cancers, primarily breast and ovarian .
Synthesis Analysis
The synthesis of “9-Dodecen-1-ol, (9Z)-” involves the reaction of hexane with 9-dodecenoic acid . This compound is an analog of dodecanol .Molecular Structure Analysis
The molecular structure of “9-Dodecen-1-ol, (9Z)-” can be represented by the IUPAC Standard InChI: InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4- . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“9-Dodecen-1-ol, (9Z)-” has a molecular weight of 184.3184 . It has a boiling point of 272.1±9.0 °C at 760 mmHg . The density of this compound is 0.8±0.1 g/cm3 . It has a flash point of 100.0±15.0 °C .Scientific Research Applications
Pheromone Research and Applications
- Sex Pheromone Identification : Compounds structurally related to 9-Dodecen-1-ol, like (Z)-9-Tetradecen-1-ol acetate, have been identified as pheromones in various insect species, such as the fall armyworm, and have been used in field tests for trapping (Jones & Sparks, 1979).
- Synthesis of Pheromone Analogs : Research has focused on synthesizing analogs of 9-Dodecen-1-ol for use in studying termite behavior and as potential trail-following semiochemicals (Argenti et al., 1994).
Insect Behavior Modification
- Inhibition of Pheromone Perception : Certain analogs of 9-Dodecen-1-ol, such as Z-7-dodecen-1-ol, have been shown to modify the sex pheromone response in insects like loopers and armyworms, affecting their orientation and behavior (McLaughlin et al., 1974).
Chemical Ecology and Pest Management
- Attractants for Pest Control : Related compounds to 9-Dodecen-1-ol have been used as attractants in pest management, demonstrating effectiveness in trapping male moths of various species (Mitchell et al., 1978).
- Pheromone-Based Pest Management : Studies have also focused on modifying the activity of sex attractants using compounds similar to 9-Dodecen-1-ol, offering insights into more effective pest control strategies (Greenway et al., 1982).
Analytical Chemistry and Synthesis
- Synthesis Methods : Research has been conducted on alternative synthesis methods for 9-Dodecen-1-ol analogs, focusing on avoiding carcinogenic substances and improving efficiency (Lo et al., 1992).
- Fragmentation Pathways Analysis : The fragmentation pathways of isomeric dodecenols, including compounds similar to 9-Dodecen-1-ol, have been studied using electron impact mass spectrometry, contributing to the field of analytical chemistry (Yuan et al., 1993).
Future Directions
properties
IUPAC Name |
(Z)-dodec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNIRNIXNLOJP-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885610 | |
Record name | 9-Dodecen-1-ol, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dodecen-1-ol, (9Z)- | |
CAS RN |
35148-18-6 | |
Record name | (Z)-9-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35148-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dodecen-1-ol, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Dodecen-1-ol, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-9-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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